molecular formula C15H13FN4O2 B1326270 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione CAS No. 936501-00-7

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

Cat. No.: B1326270
CAS No.: 936501-00-7
M. Wt: 300.29 g/mol
InChI Key: CSUGIYPBKRLZAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene . Another method includes the use of metal-catalyzed reactions, such as those involving copper or iron catalysts . These reactions typically require specific conditions, such as the presence of a base and a suitable solvent, and are often carried out under reflux or microwave-assisted conditions .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione, commonly referred to as a quinazolinone derivative, has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, which includes anticancer, antibacterial, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FN4O2C_{15}H_{13}FN_{4}O_{2} with a CAS number of 936501-00-7. The structure features a quinazoline core with various substituents that influence its biological activity.

1. Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. Research indicates that compounds within this class can inhibit the growth of various cancer cell lines. For instance:

  • A study demonstrated that derivatives with a similar structure exhibited cytotoxic effects against breast cancer and hepatocellular carcinoma cells, with IC50 values in the low micromolar range .
  • The mechanism of action often involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .
Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer0.78Cell cycle arrest
Compound BHepatocellular Carcinoma1.5Apoptosis induction

2. Antimicrobial Activity

The quinazolinone scaffold has been linked to antimicrobial properties, particularly against mycobacterial infections. A derivative was found to inhibit mycobacterial NADH dehydrogenase (NDH-2), crucial for bacterial respiration:

  • The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.78 µg/mL against Mycobacterium tuberculosis .

3. Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory effects:

  • Compounds have been shown to inhibit the nuclear translocation of NF-κB in macrophage-like cells, thereby reducing pro-inflammatory cytokine production .
  • In vivo studies indicated significant reductions in inflammation markers in animal models treated with these compounds.
Activity Effect Reference
NF-κB InhibitionReduced cytokine release
In vivo InflammationDecreased markers

4. Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties:

  • Certain derivatives were effective in preventing β-amyloid formation, a key factor in Alzheimer’s disease progression .
  • Molecular docking studies indicated strong binding affinities to targets involved in neurodegenerative pathways.

Case Studies

Several case studies highlight the effectiveness of quinazolinone derivatives:

  • Case Study on Anticancer Activity :
    • A clinical trial involving a derivative showed promising results in patients with advanced solid tumors, leading to tumor shrinkage in a subset of participants .
  • Case Study on Antimicrobial Efficacy :
    • A laboratory study demonstrated that a modified quinazolinone significantly reduced bacterial load in infected mice models compared to controls .

Properties

IUPAC Name

3-(4-aminophenyl)-6-fluoro-7-(methylamino)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-18-13-7-12-10(6-11(13)16)14(21)20(15(22)19-12)9-4-2-8(17)3-5-9/h2-7,18H,17H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUGIYPBKRLZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C2C(=C1)NC(=O)N(C2=O)C3=CC=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647279
Record name 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936501-00-7
Record name 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936501-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The PP1-R2000 (200 L HP reactor) was charged with compound 5b (18 Kg, 1.0 eq.) and pressurized with 100±5 psig of nitrogen. Vent the nitrogen from the reactor through the atmospheric vent line then open the condenser valve and then charged dimethyl sulfoxide into the reactor (>99.7%, 105 Kg) under blanket of argon. The reactor contents were agitated at 22° C. (19-25° C.) for 15 mins. and then pulled maximum achievable vacuum on the 200 L HP reactor and close all the valves. Using the established vacuum charged to the 200 L HP reactor methylamine (33% wt % in absolute ethanol, 37.2 Kg) at a rate that maintains the internal temperature at 25±5° C. and kept a nitrogen blanket on the reagent solution during charging. After rinsing the charging line with dimethyl sulfoxide (5 Kg) closed the 200 L HP reactor condenser valve and heated the reactor contents to 110±5° C. The contents of the reactor were agitated for at least 5 hrs. at 110±5° C. In-process HPLC taken after 5 hr 40 mins. showed compound 5b content of 0.09%, indicating completion of the reaction (in-process specification ≦1%). The contents of 200 L HP reactor were cooled to 25±5° C. While the 200 L reactor is cooling, closed all the valves of the PP1-R1000 reactor (2000 L GL reactor) and charged with process filtered water (550 Kg). The contents of the 200 L HP reactor were transferred to the 2000 L GL reactor over 15 minutes followed by rinsing the charging line with process filtered water (50 Kg). The contents of the 2000 L GL reactor were agitated for 2 hrs at 5±5° C. The filterable solids obtained were filtered onto PPF200 (GL nutsche filter) fitted with Mel-Tuf 1149-12 filter paper under vacuum. The wet filter cake was discharged and transferred into pre-lined vacuum trays with Dupont's fluorocarbon film (Kind 100 A). Clamped down the special oven paper (KAVON 992) over the vacuum trays containing the wet compound 6 and transferred to the vacuum oven tray dryer. The oven temperature was set to 55° C. and compound 6 dried to a constant weight for 12 hrs. The product 5c was discharged (12.70 Kg) in 76.5% yield (expected 85-95%). HPLC shows 98.96% purity and 1H NMR confirmed the structure for compound 5c. 1H NMR (DMSO): δ 11.10 (s, 1H), 7.36 (d, 1H), 6.78 (d, 2H), 6.75 (m, 1H), 6.56 (d, 2H), 6.20 (d, 1H), 5.18 (d, 2H), 2.76 (d, 3H).
Quantity
18 kg
Type
reactant
Reaction Step One
Quantity
37.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
3-(4-Aminophenyl)-6-fluoro-7-(methylamino)quinazoline-2,4(1H,3H)-dione

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